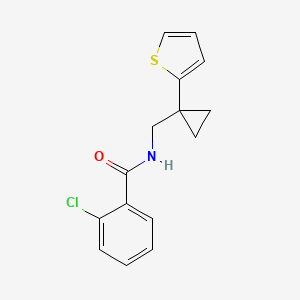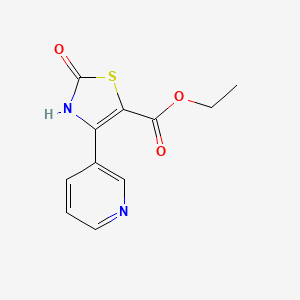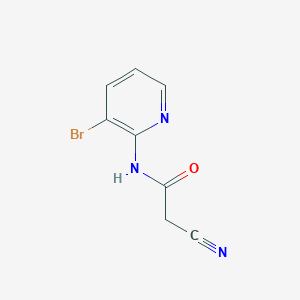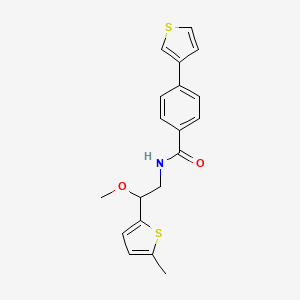![molecular formula C22H16N2O4S2 B2509165 [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate CAS No. 320424-21-3](/img/structure/B2509165.png)
[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate" is a chemical entity that appears to be related to a class of compounds known as benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antitumor properties. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a benzothiazole moiety and a substituted phenyl group.
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, the synthesis of 2-(4-aminophenyl)benzothiazoles has been achieved through various synthetic routes, including the Jacobsen cyclization of precursor thiobenzanilides . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be modified with various substituents to alter its physical, chemical, and biological properties. The compound likely possesses a benzothiazole core with a sulfanyl and a nitrophenyl group attached to it, as well as a methyl benzoate moiety. These functional groups can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can form DNA adducts in sensitive tumor cells, as demonstrated by the antitumor agent 2-(4-aminophenyl)benzothiazoles . The formation of DNA adducts is a critical step in the execution of antitumor activity for these compounds. The specific chemical reactions of "this compound" would depend on its precise structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. Some benzothiazole compounds exhibit liquid crystalline properties, such as the smectic A phase . The presence of certain functional groups, like nitro or methyl groups, can influence properties like solubility, melting point, and reactivity. The exact properties of "this compound" would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the papers.
Aplicaciones Científicas De Investigación
Synthetic Utility in Organic Chemistry :
- Akiyama (2014) discusses the use of 2,3-Dihydro-2-(4-nitrophenyl)benzothiazole, a compound structurally related to the one , as a reducing agent in organic synthesis. It is noted for its stability compared to other arylbenzothiazoles, making it useful in various synthetic applications (Akiyama, 2014).
Development of Novel Compounds with Potential Therapeutic Applications :
- Giradkar et al. (2020) synthesized a series of 2-(4-nitrophenyl)-3-(R-benzothiazol-2-yl)quinazolin-4(3H)-ones, which were tested for anticonvulsant, antimicrobial, and antioxidant activities. These compounds, which include benzothiazole moieties, showed promising biological activities (Giradkar et al., 2020).
Applications in Materials Science :
- Ha et al. (2009) synthesized 4-[(1,3-Benzothiazol-2-ylimino)methyl]phenyl dodecanoate, a new compound exhibiting smectic A phase, indicating potential use in liquid crystal technology. This study highlights the applications of benzothiazole derivatives in materials science (Ha et al., 2009).
Antitumor and Antimicrobial Properties :
- Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, demonstrating their selective and potent antitumor properties. This research underscores the potential of benzothiazole derivatives in cancer therapy (Bradshaw et al., 2002).
- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-1-aryl-1-ethanone, and evaluated their antimicrobial and cytotoxicity properties. These compounds showed significant in vitro activity against Mycobacterium tuberculosis (Chitra et al., 2011).
Biothiol Imaging in Living Cells :
- Zhang et al. (2016) studied the near-infrared fluorescence of π-conjugation extended benzothiazole derivatives for biothiol imaging in living cells, demonstrating the potential of benzothiazole-based compounds in biological imaging and diagnostics (Zhang et al., 2016).
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . The interaction of these compounds with their targets can lead to changes in the target’s activity, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect the biochemical pathways related totuberculosis infection and epileptic seizures .
Result of Action
Benzothiazole derivatives have shown promising results in inhibiting the growth ofMycobacterium tuberculosis and in providing protection against epileptic seizures .
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c1-14-5-4-6-16(11-14)21(25)28-13-15-9-10-20(18(12-15)24(26)27)30-22-23-17-7-2-3-8-19(17)29-22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUASLCGIABSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)




![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)
![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)




![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)
![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
